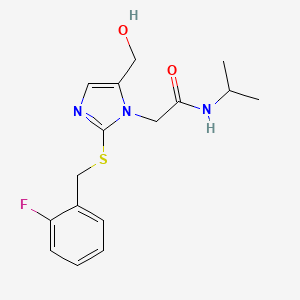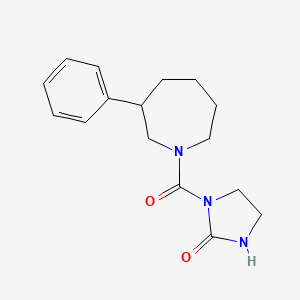![molecular formula C12H15F2NO4 B2442780 Ethyl 2-amino-3-[4-(difluoromethoxy)phenyl]-3-hydroxypropanoate CAS No. 1461704-59-5](/img/structure/B2442780.png)
Ethyl 2-amino-3-[4-(difluoromethoxy)phenyl]-3-hydroxypropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-amino-3-[4-(difluoromethoxy)phenyl]-3-hydroxypropanoate is a synthetic organic compound with a complex structure It features an ethyl ester group, an amino group, a hydroxy group, and a difluoromethoxy-substituted phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-3-[4-(difluoromethoxy)phenyl]-3-hydroxypropanoate typically involves multi-step organic reactions. One common method starts with the preparation of the difluoromethoxy-substituted phenyl ring, followed by the introduction of the amino and hydroxy groups. The final step involves esterification to form the ethyl ester. Specific reaction conditions, such as the choice of solvents, catalysts, and temperatures, are crucial for optimizing yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods also focus on minimizing waste and maximizing the use of raw materials through green chemistry principles.
化学反应分析
Types of Reactions
Ethyl 2-amino-3-[4-(difluoromethoxy)phenyl]-3-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under specific conditions.
Reduction: The amino group can be reduced to form different amine derivatives.
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone or aldehyde, while reduction of the amino group can produce primary or secondary amines.
科学研究应用
Ethyl 2-amino-3-[4-(difluoromethoxy)phenyl]-3-hydroxypropanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.
Industry: The compound is used in the development of new materials and as an intermediate in the production of specialty chemicals.
作用机制
The mechanism by which Ethyl 2-amino-3-[4-(difluoromethoxy)phenyl]-3-hydroxypropanoate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The difluoromethoxy group can enhance the compound’s stability and bioavailability, while the amino and hydroxy groups can participate in hydrogen bonding and other interactions with target molecules.
相似化合物的比较
Ethyl 2-amino-3-[4-(difluoromethoxy)phenyl]-3-hydroxypropanoate can be compared with other similar compounds, such as:
Ethyl 2-amino-3-[4-(methoxy)phenyl]-3-hydroxypropanoate: This compound lacks the difluoromethoxy group, which may result in different chemical and biological properties.
Ethyl 2-amino-3-[4-(trifluoromethoxy)phenyl]-3-hydroxypropanoate: The presence of an additional fluorine atom can further enhance the compound’s stability and lipophilicity.
Ethyl 2-amino-3-[4-(fluoromethoxy)phenyl]-3-hydroxypropanoate: This compound has a single fluorine atom, which may affect its reactivity and interactions with biological targets.
The unique combination of functional groups in this compound makes it a valuable compound for various scientific and industrial applications. Its distinct properties set it apart from similar compounds, offering opportunities for further research and development.
属性
IUPAC Name |
ethyl 2-amino-3-[4-(difluoromethoxy)phenyl]-3-hydroxypropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2NO4/c1-2-18-11(17)9(15)10(16)7-3-5-8(6-4-7)19-12(13)14/h3-6,9-10,12,16H,2,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAYCBIWPFRKZAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C1=CC=C(C=C1)OC(F)F)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-benzyl-9-(2-methoxy-5-methylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2442697.png)



![5-benzyl-7-(4-ethoxybenzoyl)-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2442704.png)
![2,2-Dimethyl-3-[3-(trifluoromethyl)phenyl]pyrrolidine hydrochloride](/img/structure/B2442706.png)

![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide](/img/structure/B2442708.png)

![8-((3,3-dimethylpiperidin-1-yl)methyl)-6-ethyl-7-hydroxy-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4H-chromen-4-one](/img/structure/B2442710.png)

![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(phenylsulfanyl)acetamide](/img/structure/B2442715.png)

![2-[3-(Benzyloxy)-5-fluorophenyl]ethan-1-amine hydrochloride](/img/structure/B2442719.png)
